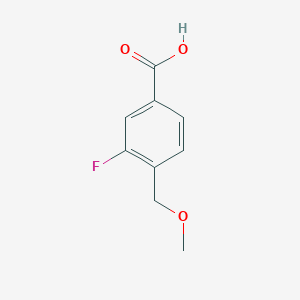

3-Fluoro-4-(methoxymethyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

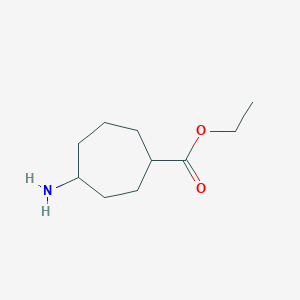

3-Fluoro-4-(methoxymethyl)benzoic acid is a fluorinated benzoic acid building block . It is used as an intermediate in the preparation of APIs . The molecular weight of this compound is 184.17 .

Molecular Structure Analysis

The molecular formula of this compound is C9H9FO3 . The InChI code is 1S/C9H9FO3/c1-13-5-7-3-2-6 (9 (11)12)4-8 (7)10/h2-4H,5H2,1H3, (H,11,12) .Chemical Reactions Analysis

The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . This compound can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 129-130°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Photoluminescence

- Synthesis and Luminescent Properties : Research involving the synthesis of lanthanide coordination compounds using derivatives of benzoic acid, including those with electron-releasing and electron-withdrawing substituents, highlights the impact on photophysical properties. These compounds exhibit varied photoluminescence based on the substituent's nature, demonstrating potential applications in materials science for developing new luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Molecular Structures and Reactivity

- Vibrational Analysis and Chemical Reactivity : Studies on molecular structures, vibrational analysis, and chemical reactivity descriptors of similar benzoic acid derivatives have provided insights into their electronic properties, reactivity, and potential applications in designing molecules with specific chemical behaviors (Yadav, Khare, Yadav, Maurya, Singh, & Kumar, 2022).

Material Science Applications

- Hydrogen Bonded Liquid Crystals : Investigations into the properties of hydrogen-bonded liquid crystals derived from benzoic acid derivatives reveal the influence of fluorine atoms on thermal stability, phase behavior, and electro-optical properties. This research indicates the potential of such compounds in developing advanced liquid crystal materials with specific thermal and optical characteristics (Fouzai, Hamdi, Ghrab, Soltani, Ionescu, & Othman, 2018).

Photovoltaic Applications

- Polymer Solar Cells : The modification of zinc oxide surfaces with self-assembled monolayers derived from benzoic acid, including methoxybenzoic acid, influences the work function and surface properties, impacting the efficiency of inverted-type polymer solar cells. This suggests potential applications in improving photovoltaic device performance through molecular engineering of interface materials (Ha, Jo, Park, Kang, Yoo, & Kim, 2013).

Safety and Hazards

The safety information for 3-Fluoro-4-(methoxymethyl)benzoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that the compound can undergo various reactions, including fischer esterification , which suggests that it may interact with enzymes or other proteins involved in these processes.

Mode of Action

3-Fluoro-4-(methoxymethyl)benzoic acid is a fluorinated para-anisic acid derivative . The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . This suggests that this compound may interact with its targets through these chemical groups.

Biochemical Pathways

Given its chemical structure and reactivity, it may be involved in pathways related to aromatic substitution and esterification .

Result of Action

It is known that the compound can undergo various reactions, including fischer esterification , which may result in the formation of new compounds with potential biological activity.

Biochemische Analyse

Biochemical Properties

The fluoride substituent in 3-Fluoro-4-(methoxymethyl)benzoic acid enables nucleophilic aromatic substitution . Most of the reactivity of this compound is centered on the carboxylic group . It can undergo various reactions, including Fischer esterification .

Cellular Effects

It is known that the compound can be used as an intermediate in the preparation of APIs , suggesting that it may have significant effects on cellular processes.

Molecular Mechanism

It is known that the compound can undergo Fischer esterification , which could potentially influence its interactions with biomolecules.

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 129-130°C , suggesting that it is stable under normal laboratory conditions.

Metabolic Pathways

It is known that the compound can undergo Fischer esterification , suggesting that it may be involved in metabolic pathways related to esterification.

Eigenschaften

IUPAC Name |

3-fluoro-4-(methoxymethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-5-7-3-2-6(9(11)12)4-8(7)10/h2-4H,5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMKJBUFKULHHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2699586.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2699588.png)

![5-(1',3'-diphenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-5-oxopentanoic acid](/img/structure/B2699593.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2699594.png)

![ethyl 2-{1,7-dimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2699595.png)

![5-Chloro-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B2699598.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2699601.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699602.png)

![2-{[(4Z)-4-[(4-ethoxybenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid](/img/structure/B2699605.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2699606.png)